



## **Measuring Receptor Occupancy of Opigolix: Application Notes and Protocols**

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Compound of Interest		
Compound Name:	Opigolix	
Cat. No.:	B10799522	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Opigolix (ASP-1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It was investigated for the treatment of sex hormonedependent conditions such as endometriosis and rheumatoid arthritis.[1][2] Opigolix competitively binds to GnRH receptors in the pituitary gland, inhibiting the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] This, in turn, suppresses the production of estrogen and progesterone by the ovaries. The measurement of receptor occupancy is a critical step in the development of drugs like **Opigolix**, as it provides a quantitative assessment of the engagement of the drug with its target at a specific dose and time. This information is crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship and for optimizing dosing regimens in clinical trials.

These application notes provide an overview of the methodologies that can be employed to measure the receptor occupancy of **Opigolix**. While specific preclinical binding affinity data for **Opigolix** is not readily available in the public domain, this document outlines established protocols for assessing GnRH receptor occupancy that are applicable to this compound.

## **Quantitative Data Summary**



Direct quantitative data on **Opigolix** binding affinity (Ki, Kd, IC50) is not publicly available. However, clinical trial data from the Phase II TERRA study provides indirect evidence of receptor engagement through dose-dependent reductions in estradiol (E2) levels, a downstream biomarker of GnRH receptor antagonism.

Opigolix Daily Dose	Mean Change in Overall Pelvic Pain (NRS) at 12 Weeks	Mean Change in Estradiol (E2) Levels	Reference
3 mg	-1.63	Dose-dependent decrease	[7][8]
5 mg	-1.93	Dose-dependent decrease	[7][8]
10 mg	-2.29	Dose-dependent decrease	[7][8]
15 mg	-2.13	Dose-dependent decrease	[7][8]
Placebo	-1.56	No significant change	[7][8]
Leuprorelin (agonist)	Not reported for pain	Greater suppression than Opigolix	[7][8]

Note: The TERRA study demonstrated a statistically significant dose-related treatment effect in the reduction of pelvic pain.[7][8] The dose-dependent decrease in serum E2 levels with **Opigolix** treatment provides strong evidence of target engagement at the GnRH receptor.[7]

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the GnRH receptor signaling pathway and a general workflow for measuring receptor occupancy.

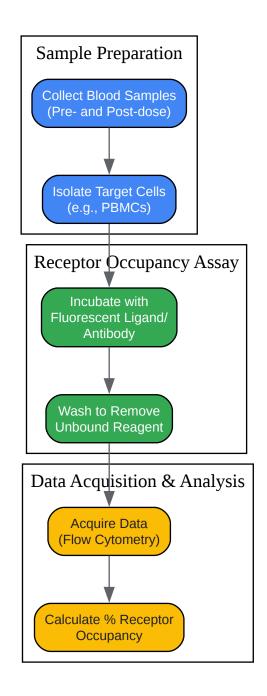




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**Diagram 1:** GnRH Receptor Signaling Pathway.





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Diagram 2: Experimental Workflow for Receptor Occupancy.

## **Experimental Protocols**

Two primary methods for determining receptor occupancy are detailed below: a competitive radioligand binding assay for in vitro characterization and a flow cytometry-based assay for ex vivo analysis from clinical samples.



# Protocol 1: In Vitro Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of **Opigolix** for the GnRH receptor in a competitive format using a radiolabeled ligand.

#### Materials:

- Cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells)
- Cell culture medium and supplements
- Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
- Radiolabeled GnRH analog (e.g., [125I]-Buserelin or a tritiated GnRH antagonist)
- Unlabeled GnRH for standard curve
- Opigolix solutions at various concentrations
- Assay buffer (e.g., Tris-HCl with BSA)
- · Scintillation vials and cocktail
- Liquid scintillation counter
- Glass fiber filters

#### Procedure:

- Membrane Preparation:
  - Culture GnRH receptor-expressing cells to confluency.
  - Harvest cells and homogenize in ice-cold membrane preparation buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  - Centrifuge the supernatant at high speed to pellet the cell membranes.



- Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
- Competitive Binding Assay:
  - In a 96-well plate, add a constant amount of cell membrane preparation to each well.
  - Add a constant concentration of the radiolabeled GnRH analog to each well.
  - Add increasing concentrations of unlabeled Opigolix to the experimental wells.
  - For total binding, add only the radioligand and membranes.
  - For non-specific binding, add an excess of unlabeled GnRH in addition to the radioligand and membranes.
  - Incubate the plate at room temperature for a defined period to reach equilibrium.
- Separation and Counting:
  - Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
  - Wash the filters with ice-cold assay buffer.
  - Place the filters in scintillation vials with scintillation cocktail.
  - Measure the radioactivity in a liquid scintillation counter.
- Data Analysis:
  - Calculate the specific binding at each concentration of **Opigolix** by subtracting the nonspecific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the Opigolix concentration.
  - Determine the IC50 value (the concentration of Opigolix that inhibits 50% of the specific binding of the radioligand).



Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Protocol 2: Ex Vivo Receptor Occupancy Measurement by Flow Cytometry

This protocol allows for the determination of GnRH receptor occupancy on target cells (e.g., peripheral blood mononuclear cells - PBMCs) from subjects treated with **Opigolix**.

#### Materials:

- Whole blood samples collected in anticoagulant tubes (e.g., EDTA or heparin)
- Ficoll-Paque for PBMC isolation
- Phosphate-buffered saline (PBS)
- Fluorescently labeled anti-GnRH receptor antibody (non-competing with Opigolix) or a fluorescently labeled Opigolix analog.
- Fixable viability dye
- Cell staining buffer (e.g., PBS with BSA and sodium azide)
- Flow cytometer

#### Procedure:

- Sample Collection and Processing:
  - Collect whole blood samples from subjects at pre-dose and various time points post-dose of Opigolix.
  - Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
  - Wash the isolated PBMCs with PBS.



#### · Cell Staining:

- Stain the cells with a fixable viability dye to exclude dead cells from the analysis.
- Incubate the cells with a fluorescently labeled antibody that binds to a different epitope of the GnRH receptor than **Opigolix** (to measure total receptor expression) or with a fluorescently labeled ligand that competes with **Opigolix** for the binding site (to measure free receptors).
- Wash the cells with cell staining buffer to remove unbound antibodies/ligands.
- Flow Cytometry Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Gate on the viable, single-cell population of interest (e.g., lymphocytes or monocytes).
  - Measure the mean fluorescence intensity (MFI) of the GnRH receptor staining.
- Data Analysis and Receptor Occupancy Calculation:
  - Using a non-competing antibody (Total Receptor Measurement):
    - The MFI from post-dose samples is compared to the MFI from the pre-dose sample. A
      decrease in MFI can indicate receptor internalization.
  - Using a competing fluorescent ligand (Free Receptor Measurement):
    - The percentage of free receptors at a given time point is calculated as: (MFI post-dose / MFI pre-dose) \* 100
    - The percentage of receptor occupancy (RO) is then calculated as: %RO = 100 %Free Receptors

## Conclusion

The measurement of receptor occupancy is a fundamental aspect of the preclinical and clinical development of a targeted therapeutic like **Opigolix**. While specific binding affinity data for







**Opigolix** remains proprietary, the established methodologies of competitive radioligand binding assays and flow cytometry provide robust frameworks for assessing its engagement with the GnRH receptor. The clinical data from the TERRA study, demonstrating a dose-dependent hormonal response, serves as a valuable in vivo surrogate for receptor occupancy, guiding dose selection for optimal therapeutic effect while minimizing potential side effects. The protocols and diagrams provided herein offer a comprehensive guide for researchers and drug development professionals to design and execute studies aimed at characterizing the receptor occupancy of **Opigolix** and other GnRH receptor antagonists.

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